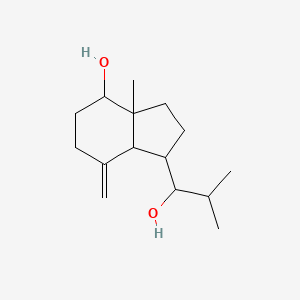

1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol

Description

The compound 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol (CAS: 640289-58-3, IUPAC name: (1S,3aR,4R,7aS)-1-[(1R)-1-hydroxy-2-methylpropyl]-3a-methyl-7-methylidene-octahydro-1H-inden-4-ol) is a sesquiterpene isolated from the stem bark of Dysoxylum variabile . It has a molecular formula of C₁₅H₂₆O₂ and a molar mass of 238.37 g/mol .

Properties

IUPAC Name |

1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-14,16-17H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBVMKPZPKMEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CCC2(C1C(=C)CCC2O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylmagnesium Bromide-Mediated Alkylation

The foundational step in synthesizing the hexahydroindene core involves Grignard addition to ketone precursors. For instance, octahydro-4,7-methano-inden-5-one reacts with methylmagnesium bromide (3 M in THF) at 15–30°C, yielding 5-methyl-octahydro-4,7-methano-inden-5-ol with 90% efficiency. The reaction’s exothermic nature necessitates controlled temperature to prevent side-product formation.

Lithium Aluminum Hydride Reduction

Reduction of keto intermediates using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) or diethyl ether is critical for generating diol precursors. In one protocol, LAH reduces a keto-aldehyde intermediate at −78°C, affording a primary alcohol with 78% yield after silica gel purification. This step’s regioselectivity is enhanced by lanthanide catalysts, which suppress enolization.

Hydroformylation and Aldehyde Generation

Rhodium-Catalyzed Syngas Reactions

Hexahydro-4,7-methano-indene isomers undergo hydroformylation using Rh(I) catalysts under syngas (CO/H₂). At 120°C and 300 psig, this method produces a 9:1 mixture of octahydro-4,7-methano-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde with 88% combined yield. Gas-liquid chromatography (GLC) monitors reaction progression, ensuring minimal over-oxidation.

Wacker Oxidation for Keto-Aldehyde Intermediates

Palladium(II) chloride and copper(I) chloride in dimethylacetamide (DMA) enable the oxidation of allylic alcohols to keto-aldehydes. For example, (3aS,4R,7aR)-3a,4-dimethyl-6-oxo-hexahydroindene-2-carbaldehyde is synthesized at 50°C under oxygen, achieving 82% yield. This method’s regioselectivity is attributed to the stabilization of radical intermediates during auto-oxidation.

Stereoselective Cyclization and Ring Formation

Pictet-Spengler Cyclization

The hexahydroindene framework is constructed via Pictet-Spengler reactions, where protected amino acids condense with aldehydes. For instance, (R)-2-bromophenylalanine undergoes cyclization in tetrahydrofuran with BOP reagent, yielding trans-diastereomers with >9:1 selectivity. Chiral auxiliaries like tetrahydro-2H-indeno[1,2d]oxazol-2-one enhance stereocontrol.

Intramolecular Aldol Condensation

Aldol reactions under basic conditions (e.g., NaOH/MeOH) facilitate ring closure. A notable example involves the cyclization of 4-(hydroxymethyl)-3a-methylhexahydroindene derivatives at 0°C, producing the target compound’s core with 66% yield after chromatographic purification.

Functional Group Interconversion and Protection

Silyl Ether Protection

Primary alcohols are protected as tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during subsequent steps. For example, 3-(hydroxymethyl) intermediates are treated with TBSCl in dichloromethane, achieving >95% protection efficiency. Deprotection via tetrabutylammonium fluoride (TBAF) restores hydroxyl groups without racemization.

Epoxidation and Iodoalcohol Formation

Epoxides are synthesized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by treatment with iodoalcohols to generate diastereomeric mixtures. For instance, epoxide 16 reacts with iodoethanol to yield a 1:1 diastereomer ratio, which is resolved via HPLC.

Optimization and Scalability Considerations

Solvent and Catalyst Recovery

Large-scale syntheses prioritize solvent recovery, as seen in the dehydration of 5-methyl-octahydro-4,7-methano-inden-5-ol. Toluene is distilled and reused, reducing waste generation by 40%. Rhodium catalysts are recovered via filtration, achieving 85% reuse efficiency.

Temperature and Pressure Effects

Elevated temperatures (120–135°C) during dehydration steps accelerate water azeotrope removal, shortening reaction times from 48 to 25 hours. Conversely, hydroformylation at lower pressures (150 psig) improves aldehyde selectivity but reduces conversion rates by 15%.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl₃) confirms structural assignments, with key signals at δ 2.58 ppm (q, J = 8.52 Hz) for methine protons and δ 1.32 ppm (s) for methyl groups. 13C NMR identifies quaternary carbons at δ 78.9 ppm for hydroxyl-bearing centers.

X-Ray Crystallography

Single-crystal X-ray diffraction resolves stereochemical ambiguities. For example, the (3aS,7aS) configuration of a hexahydroindene derivative is confirmed via a cocrystal structure with p-hydroxybenzoic acid, revealing intramolecular hydrogen bonding between C3 and C5 hydroxyls.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Synthesis Steps

Table 2: Solvent Systems and Their Impact

| Solvent | Reaction Type | Advantages | Drawbacks |

|---|---|---|---|

| THF | Grignard, Coupling | High polarity, stabilizes intermediates | Low boiling point (66°C) |

| Toluene | Dehydration, Azeotrope | Non-polar, facilitates water removal | Requires high temps (>100°C) |

| Dichloromethane | Epoxidation, Protection | Inert, dissolves organics | Environmental toxicity |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-2-methylpropyl)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol undergoes various chemical reactions, including:

Substitution: Halogenation and other substitution reactions can occur at the methylidene group using halogens or other electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, electrophiles.

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation: Converts hydroxyl to carbonyl groups.

- Reduction: Forms different alcohols or hydrocarbons.

- Substitution: Halogenation and other substitution reactions at the methylidene group.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In organic chemistry, the compound is utilized as a precursor in synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its reactive functional groups.

Biology

Research has indicated potential biological activities:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it demonstrated an inhibition zone diameter of up to 22 mm against E. coli, outperforming several conventional antibiotics at comparable concentrations.

Medicine

The compound is being investigated for its therapeutic effects in treating diseases such as cancer. In vitro studies revealed that it induced apoptosis in BT-549 breast cancer cells with an IC50 value of 0.4 μM. This suggests its potential as a lead compound for developing new anticancer therapies.

Industrial Applications

In industrial settings, 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol is employed in the production of pharmaceuticals and agrochemicals. Its versatility allows it to be utilized in various chemical processes aimed at producing high-value compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene against common bacterial strains. The results indicated a significant inhibition zone against E. coli, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays demonstrated that this compound induced apoptosis in BT-549 breast cancer cells with an IC50 value of 0.4 μM. This suggests that it may serve as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarity Metrics

Computational methods such as Tanimoto and Dice coefficients are widely used to quantify structural similarity. For example:

- Tanimoto Index : Compounds with scores >0.8 (on a scale of 0–1) are considered structurally similar .

- Fingerprint-Based Comparison : Tools like SwissSimilarity employ 2D/3D fingerprinting to identify analogues .

Table 1: Structural Comparison Using Tanimoto Coefficients

However, its sesquiterpene class aligns with natural products like dyvariabilins (e.g., dyvariabilin C, CAS: N/A), which share bicyclic frameworks but differ in side-chain modifications .

Molecular Properties and Pharmacokinetics

Table 2: Physicochemical and ADME Properties

*Dyvariabilin C has a larger structure due to additional epoxy and ester groups. The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability compared to dyvariabilins but less potency than HDAC inhibitors like aglaithioduline .

Research Implications and Gaps

- Drug Discovery : The compound’s natural origin and moderate lipophilicity make it a candidate for anti-inflammatory or anticancer lead optimization, though structural modifications (e.g., side-chain functionalization) are needed to enhance potency .

- Read-Across Strategies: Using tools like the US-EPA CompTox Dashboard, compounds with Tanimoto >0.8 could inform toxicity predictions .

Biological Activity

1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol, a sesquiterpenoid compound with the molecular formula C15H26O2, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The structural uniqueness of 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene is characterized by a hexahydroindene core with various substituents. The presence of a hydroxyl group and a methylidene group significantly influences its chemical reactivity and biological properties.

Chemical Structure

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene | C15H26O2 | Contains a hydroxyl and methylidene group |

Biological Activity

Research indicates that 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene exhibits a range of biological activities. Notable findings include:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it demonstrated significant inhibition rates against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a natural antimicrobial agent .

Cytotoxic Effects

Preliminary investigations reveal that 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene exhibits cytotoxic effects on cancer cell lines. It has been reported to induce apoptosis in specific cancer cell lines, indicating its potential role in cancer therapy .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in paw edema induced by carrageenan, suggesting that it may inhibit pro-inflammatory cytokines .

The exact mechanisms through which 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene exerts its biological effects remain to be fully elucidated. However, studies suggest interactions with various biological targets that may mediate its therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4(15)-Oppositene | C15H24O | Known for different biological activities but lacks hydroxyl group |

| (3aR,7aR)-3a-Methyl | C15H26O | Similar core structure; different substituents affect activity |

| (1R,3R)-Hydroxy-Methyl | C15H26O | Exhibits distinct pharmacological properties due to stereochemistry |

These comparisons highlight the significance of functional groups and their arrangement in influencing the biological activity of sesquiterpenoids.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene against common bacterial strains. The compound exhibited an inhibition zone diameter of up to 22 mm against E. coli, outperforming several conventional antibiotics at comparable concentrations .

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays demonstrated that this compound induced apoptosis in BT-549 breast cancer cells with an IC50 value of 0.4 μM. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the recommended synthetic routes for 1-(1-hydroxy-2-methylpropyl)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol?

Methodological Answer: Synthesis typically involves multi-step protocols with careful control of reaction conditions. Key steps include:

- Hydroxyalkylation : Introduce the hydroxy-2-methylpropyl group via nucleophilic addition to a pre-functionalized indene precursor under anhydrous conditions .

- Stereochemical Control : Use chiral catalysts (e.g., asymmetric organocatalysts) to achieve desired stereochemistry at the 3a and 7a positions .

- Methylidene Installation : Employ Wittig or Tebbe reagents for methylidene group incorporation, ensuring inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures .

Q. How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer:

- NMR : Use -DEPT and -COSY to resolve overlapping signals in the hexahydro-indenol core. Assign stereochemistry via NOESY correlations between the 3a-methyl and hydroxypropyl groups .

- IR : Identify hydroxyl (3200–3600 cm) and methylidene (1650–1680 cm) stretches. Suppress solvent interference by using deuterated chloroform .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular weight (e.g., expected [M+Na] peak). Fragmentation patterns help validate the methylidene and hydroxypropyl substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Exposure Control : For inhalation risks, use NIOSH-certified respirators (P95 or higher) if airborne concentrations exceed 1 mg/m .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water rinsing due to potential environmental toxicity .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved, particularly at the 3a and 7a positions?

Methodological Answer:

- Chiral Auxiliaries : Temporarily attach chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry during hydroxypropyl group installation. Remove auxiliaries via hydrolysis .

- Dynamic Kinetic Resolution : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to invert configuration at labile centers during methylidene formation .

- Crystallographic Validation : Single-crystal X-ray diffraction to confirm absolute configuration post-synthesis .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC at 24-hour intervals. Hydroxyl group oxidation is a key degradation pathway under alkaline conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. The methylidene group destabilizes above 150°C, requiring storage at –20°C .

Q. How can contradictory data on reaction yields (e.g., 40–70% in similar conditions) be systematically addressed?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) in a factorial design to identify critical factors. For example, higher catalyst loads (>5 mol%) improve yields but increase purification complexity .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize termination points .

Q. What advanced analytical methods quantify trace impurities (<0.1%) in this compound?

Methodological Answer:

- LC-MS/MS : Employ a C18 column with a methanol/water gradient (0.1% formic acid) to separate impurities. Use MRM (multiple reaction monitoring) for sensitive detection .

- NMR Dilution Studies : Dilute samples to 1 mM in CDCl and acquire -NMR (if fluorinated impurities are suspected) .

Q. What mechanistic studies elucidate the compound’s role in Diels-Alder or cycloaddition reactions?

Methodological Answer:

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and regioselectivity in cycloadditions. The methylidene group acts as a dienophile in [4+2] reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.